2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311314-56-3
VCID: VC2826240
InChI: InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H
SMILES: CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl
Molecular Formula: C12H19Cl2NS
Molecular Weight: 280.3 g/mol

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride

CAS No.: 1311314-56-3

Cat. No.: VC2826240

Molecular Formula: C12H19Cl2NS

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride - 1311314-56-3

Specification

CAS No. 1311314-56-3
Molecular Formula C12H19Cl2NS
Molecular Weight 280.3 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H
Standard InChI Key MWGIRCDAOXHNOH-UHFFFAOYSA-N
SMILES CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl
Canonical SMILES CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride (CAS: 1311314-56-3) belongs to the phenylpropylamine class of organic compounds. The molecule features three primary structural components: a 3-chlorophenyl group, a sulfanyl group with a 2-methylpropyl substituent, and an ethanamine backbone. The compound exists as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base form.

The core structure consists of a central carbon atom attached to a 3-chlorophenyl ring, a sulfanyl group bearing a 2-methylpropyl chain, and an aminoethyl group. This unique arrangement of functional groups contributes to the compound's distinctive chemical and biological properties, making it a valuable subject for scientific investigation .

Physical and Chemical Properties

The comprehensive physicochemical profile of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is summarized in the following table:

PropertyValueSource
CAS Number1311314-56-3
Molecular FormulaC₁₂H₁₉Cl₂NS
Molecular Weight280.3 g/mol
IUPAC Name2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride
InChIInChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H
InChIKeyMWGIRCDAOXHNOH-UHFFFAOYSA-N
Canonical SMILESCC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl
AppearanceTypically a crystalline solid
SolubilityEnhanced water solubility (due to hydrochloride salt form)

The hydrochloride salt form significantly enhances the compound's water solubility compared to its parent compound (2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine), making it more suitable for various biological applications and research procedures that require aqueous solutions .

Synthetic Routes and Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves several strategic chemical reactions that enable the formation of the desired molecular structure. Understanding these synthetic pathways is crucial for efficient production of this compound for research purposes.

Laboratory Synthesis

The laboratory-scale synthesis typically follows a multi-step process:

  • Initial Condensation: The reaction begins with 3-chlorobenzaldehyde and 2-methylpropyl mercaptan in the presence of a suitable catalyst to form an intermediate compound.

  • Amine Addition: This intermediate undergoes reaction with ethanamine under controlled conditions to incorporate the necessary amino group.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to obtain the final hydrochloride salt form, which enhances stability and solubility properties.

Industrial Production Methods

For larger-scale production, the synthesis is typically optimized through:

  • Reaction Optimization: Carefully controlled temperature, pressure, and reaction time parameters in batch or continuous reactors to maximize yield and purity.

  • Purification Techniques: Implementation of crystallization, filtration, and recrystallization procedures to achieve high purity standards.

  • Quality Control: Rigorous analytical testing including HPLC, NMR, and MS to ensure compliance with required specifications.

The efficient synthesis of this compound requires precise control of reaction conditions, as side reactions can lead to decreased yields and impurities that may be difficult to separate from the desired product.

Chemical Reactivity and Reactions

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride demonstrates diverse chemical reactivity patterns, primarily due to its functional group composition. Understanding these reactive properties is essential for predicting its behavior in chemical and biological systems.

Key Reaction Types

The compound can undergo several important reaction types:

  • Oxidation Reactions: The sulfanyl group can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction Reactions: The compound can be reduced to form various derivatives, particularly at the amine functionality, using reducing agents like lithium aluminum hydride.

  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with appropriate nucleophiles under suitable conditions.

  • Amine Chemistry: The primary amine group allows for typical amine reactions including alkylation, acylation, and condensation reactions.

Reaction Conditions and Reagents

The optimal reaction conditions vary depending on the specific transformation:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationH₂O₂, m-CPBADichloromethane, room temperatureSulfoxides, sulfones
ReductionLiAlH₄Anhydrous ether/THF, inert atmosphereModified amine derivatives
SubstitutionAmines, thiolsDMF or acetonitrile, elevated temperatureSubstituted derivatives
Salt ConversionBases (e.g., NaOH)Aqueous conditionsFree base form

These reactions demonstrate the versatility of this compound in synthetic organic chemistry and its potential utility as a building block for more complex molecular structures.

Biological Activity

The biological profile of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride reveals potential interactions with various biological systems, making it a compound of interest for pharmaceutical research.

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with molecular targets in biological systems. Current research suggests several potential mechanisms:

  • Receptor Binding: The compound may bind to specific receptors, potentially modulating their activity and triggering various physiological responses.

  • Enzyme Inhibition: Studies indicate potential inhibitory effects on certain enzymes, which could impact metabolic pathways and cellular processes.

  • Signal Transduction Modulation: The compound may influence signal transduction pathways, potentially altering cellular responses and functions.

Structure-Activity Relationships

The biological activity of this compound is significantly influenced by its structural features:

  • The 3-chlorophenyl group contributes to lipophilicity and potential binding affinity to hydrophobic pockets in biological targets.

  • The sulfanyl group serves as a potential hydrogen bond acceptor and introduces specific conformational properties.

  • The primary amine functionality enables interactions with biological targets through hydrogen bonding and ionic interactions.

  • The hydrochloride salt form enhances aqueous solubility, improving bioavailability in biological systems.

These structure-activity relationships provide valuable insights for potential modifications to enhance specific biological activities or address particular therapeutic targets.

Research Applications

2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride has demonstrated utility across multiple research domains, highlighting its versatility as a chemical tool.

Scientific Research Applications

The compound finds applications in various scientific fields:

  • Medicinal Chemistry: Used as a building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

  • Biochemistry: Employed in studies related to enzyme inhibition and receptor binding to understand biological mechanisms.

  • Pharmacology: Investigated for potential therapeutic effects and as a probe for exploring biological pathways.

  • Synthetic Chemistry: Utilized as an intermediate in the development of new chemical entities with specific structural features.

Comparative Studies

When compared with structurally related compounds, 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride exhibits distinctive properties:

CompoundWater SolubilityStabilityKey Applications
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochlorideEnhancedExcellent shelf stabilityBiochemical assays, pharmaceutical research
Parent compound (free base)LimitedModerateOrganic synthesis
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochlorideDifferent solubility profileSimilar stabilityComparative studies
Sulfate salt analogModerateGoodAlternative in specific applications

This comparative analysis highlights the advantages of the hydrochloride salt form, particularly its enhanced solubility and stability, which are critical for various research applications .

Analytical Methods and Characterization

Accurate identification and characterization of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is essential for ensuring compound purity and identity in research applications.

Spectroscopic Analysis

Various spectroscopic techniques are employed for the comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming its structure.

  • Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups present in the molecule, including the amine, aromatic, and C-S bonds.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis that supports structural identification.

Chromatographic Techniques

Chromatographic methods are crucial for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Enables quantitative determination of the compound and detection of potential impurities.

  • Thin-Layer Chromatography (TLC): Provides a rapid screening method for monitoring reactions and initial purity assessments.

These analytical techniques collectively ensure the identity, purity, and quality of the compound for research applications, establishing confidence in experimental results derived from its use.

Comparison with Structurally Related Compounds

Understanding how 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride relates to similar compounds provides valuable insights into its distinctive characteristics and potential applications.

Structural Analogs

Several compounds share structural similarities with this molecule:

  • Parent Compound: 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine (CID 54592766), which lacks the hydrochloride counterion .

  • Positional Isomers: Compounds with the chlorine atom at different positions on the phenyl ring, which may exhibit altered biological activities.

  • Alternative Salt Forms: Sulfate or phosphate salt versions that offer different physicochemical properties compared to the hydrochloride salt.

  • Homologs: Compounds with varying alkyl chain lengths at the sulfanyl position, which can influence lipophilicity and receptor binding properties.

Distinctive Properties

The hydrochloride salt form of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine offers several advantages compared to related compounds:

  • Enhanced Solubility: The hydrochloride salt significantly improves water solubility compared to the free base form, facilitating its use in aqueous experimental systems.

  • Stability Profile: The salt form demonstrates improved stability during storage and handling compared to the free base, extending shelf life and reliability in research applications.

  • Crystallinity: The hydrochloride salt typically forms well-defined crystalline structures, which can be advantageous for purification, characterization, and formulation purposes.

These distinctive properties make this compound particularly valuable for specific research applications requiring controlled solubility and stability characteristics.

Future Research Directions

The continued investigation of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride presents several promising avenues for future research and development.

Current Research Gaps

Several knowledge gaps currently exist that should be addressed:

  • Comprehensive Toxicological Profiling: More extensive toxicological studies to establish safety parameters for various applications.

  • Metabolism and Pharmacokinetics: Detailed investigations of metabolic pathways and pharmacokinetic properties to better understand its behavior in biological systems.

  • Crystallographic Analysis: Detailed crystallographic studies to definitively establish three-dimensional structure and potential polymorphic forms.

Addressing these research gaps would significantly enhance the understanding and potential applications of this compound in various scientific and potentially therapeutic contexts.

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